![molecular formula C9H6N4 B13689768 [1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with naphthyridine precursors. For example, heating hydrazino-7-isopropyl-3-chloro-5,6,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile with triethyl orthoformate can produce the desired triazolo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-naphthyridine scaffold.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anti-inflammatory, and neurotropic agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of reactive oxygen species and modulate the activity of enzymes involved in inflammation . The compound’s ability to interact with various receptors and enzymes makes it a versatile pharmacophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-containing compound with notable biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
Uniqueness
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H6N4 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
[1,2,4]triazolo[3,4-a][2,6]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-3-10-5-7-2-4-13-6-11-12-9(13)8(1)7/h1-6H |
Clé InChI |
ZCVDJMVLHBQMHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C3=NN=CN3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


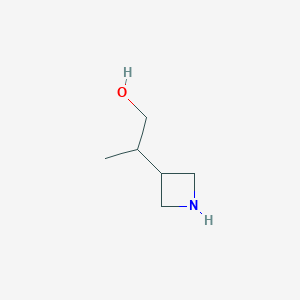
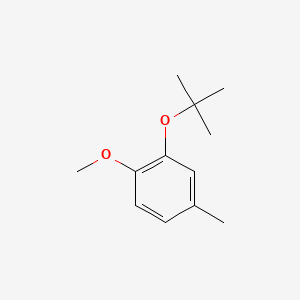

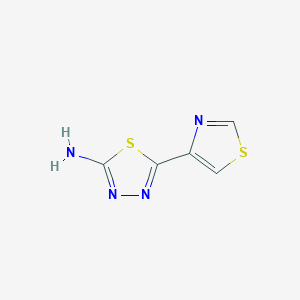


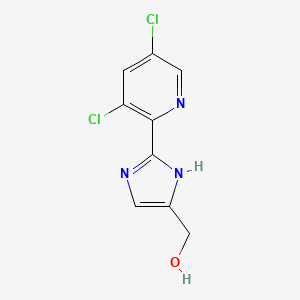

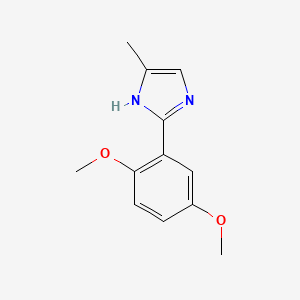
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)




